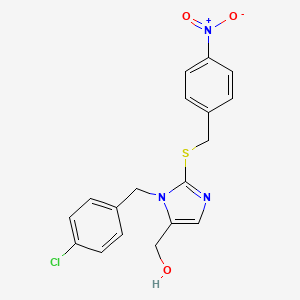

(1-(4-chlorobenzyl)-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

描述

属性

IUPAC Name |

[3-[(4-chlorophenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c19-15-5-1-13(2-6-15)10-21-17(11-23)9-20-18(21)26-12-14-3-7-16(8-4-14)22(24)25/h1-9,23H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTVZWGVJGVIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-chlorobenzyl)-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the imidazole derivative.

Attachment of the Nitrobenzylthio Group: The nitrobenzylthio group can be attached through a thiol-ene reaction between 4-nitrobenzyl mercaptan and the imidazole derivative.

Addition of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.

Major Products:

Oxidation: Corresponding aldehyde or carboxylic acid derivatives.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

(1-(4-chlorobenzyl)-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

作用机制

The mechanism of action of (1-(4-chlorobenzyl)-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with metal ions and other biomolecules, influencing the compound’s activity.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzyl Groups

Compound A : (1-(4-Fluorobenzyl)-2-((3-Nitrobenzyl)thio)-1H-imidazol-5-yl)methanol (CAS 899999-81-6)

- Structural Differences : Replaces 4-chlorobenzyl with 4-fluorobenzyl and 4-nitrobenzyl with 3-nitrobenzyl.

- Steric Effects: The 3-nitrobenzyl group introduces ortho steric hindrance, possibly lowering reactivity in substitution reactions compared to the para-substituted target compound .

Compound B : (1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,4-Dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol (CAS 855130-66-4)

- Structural Differences : Substitutes 4-chlorobenzyl with benzo[d][1,3]dioxol-5-ylmethyl and 4-nitrobenzyl with 2,4-dichlorobenzyl.

- Impact: Lipophilicity: The dioxolane ring increases hydrophobicity, likely enhancing membrane permeability.

Core Heterocycle Modifications

Compound C : (1-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-Butyl-4-chloro-1H-imidazol-5-yl)methanol (CAS 114798-26-4)

- Structural Differences : Replaces the thioether-linked nitrobenzyl with a tetrazole-containing biphenyl system.

- Impact: Acid-Base Properties: Tetrazole’s acidity (pKa ~4.9) introduces pH-dependent solubility, unlike the neutral nitro group. Hydrogen Bonding: Tetrazole can act as a hydrogen-bond donor/acceptor, enhancing interactions with biological targets compared to the nitro group .

Physicochemical Properties and Stability

Melting Points and Solubility

- Compound D: 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () has a melting point of 120°C. The target compound’s methanol group may lower its melting point due to reduced crystallinity.

- Compound C (CAS 114798-26-4): Requires storage at 2–8°C under inert atmosphere, suggesting higher sensitivity to oxidation/hydrolysis than the target compound .

Molecular Weight and Polarity

| Compound | Molecular Weight | Key Functional Groups |

|---|---|---|

| Target Compound | ~405.8* | –NO₂, –Cl, –CH₂OH |

| Compound A (CAS 899999-81-6) | 373.4 | –F, –NO₂, –CH₂OH |

| Compound B (CAS 855130-66-4) | 423.3 | –OCH₂O–, –Cl, –CH₂OH |

*Calculated based on molecular formula C₁₈H₁₆ClN₃O₃S.

生物活性

(1-(4-chlorobenzyl)-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a synthetic compound belonging to the class of imidazole derivatives. Its unique structure, featuring a chlorobenzyl group, a nitrobenzylthio group, and a methanol moiety attached to an imidazole ring, suggests potential for diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Synthesis

The compound can be synthesized through several steps involving the formation of the imidazole ring via condensation reactions, followed by the introduction of the chlorobenzyl and nitrobenzylthio groups through nucleophilic substitution and thiol-ene reactions, respectively. This multi-step synthesis allows for precise control over the functional groups and their positions on the imidazole ring, which is crucial for its biological activity.

The biological activity of this compound is believed to stem from its interaction with various molecular targets in biological systems:

- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that may inhibit specific enzymes or interact with cellular components.

- Metal Ion Interaction : The imidazole ring can bind to metal ions, influencing enzymatic processes and potentially altering metabolic pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. Table 1 summarizes its Minimum Inhibitory Concentration (MIC) values against selected pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Candida albicans | 32.0 |

| Pseudomonas aeruginosa | 64.0 |

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Antifungal Activity

In vitro studies have also evaluated its antifungal efficacy. The compound has shown promising results against fluconazole-resistant strains of Candida species.

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 20 |

| Candida glabrata | 18 |

| Candida krusei | 15 |

These findings suggest that this compound could be a candidate for further development as an antifungal agent.

Anticancer Properties

The potential anticancer activity of this compound has been explored in various cancer cell lines. Case studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

- Cell Line Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 10 µM

- MCF-7: 15 µM

These results highlight the compound's potential as a lead structure for developing new anticancer therapies.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。